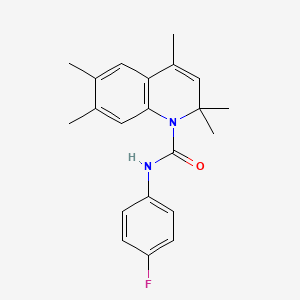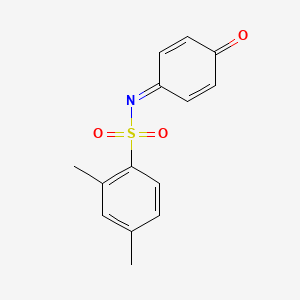
N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinolinecarboxamide derivatives, including those substituted with fluorophenyl groups, are typically synthesized through a series of organic reactions involving cyclization, N-methylation, and functional group transformations. The synthesis of related compounds often involves the condensation of aniline derivatives with N-substituted quinolinecarboxamides or through cyclization of suitable precursors in the presence of catalysts (Uchida et al., 1995). These methods highlight the complexity and the precise conditions required for the successful synthesis of quinolinecarboxamide derivatives.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives often features significant intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, which contribute to their stability and reactivity. For instance, structural analysis through X-ray diffraction and NMR spectroscopy reveals the presence of intramolecular hydrogen bonds and specific spatial arrangements that could influence the compound's physical and chemical properties (Zhang et al., 2009).
Chemical Reactions and Properties
Quinolinecarboxamides can participate in various chemical reactions, showcasing their reactivity and potential for further functionalization. For example, halogenated quinolinecarboxamides have been studied for their ability to undergo reactions that make them suitable as radioligands or for further derivatization for increased biological activity (Cappelli et al., 2006). Their chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial for their application in synthesizing more complex molecules.
Physical Properties Analysis
The physical properties of N-(4-fluorophenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of fluorine atoms and the specific quinolinecarboxamide framework can affect the compound's polarity, solubility in various solvents, and its phase behavior. While specific data on this compound might be limited, related research on quinoline derivatives provides insight into how such structural features impact physical properties (Spiliopoulos & Mikroyannidis, 1998).
Chemical Properties Analysis
The chemical properties of quinolinecarboxamide derivatives are marked by their stability, reactivity, and potential for further functionalization. The electronic structure, influenced by the fluorophenyl substitution, affects the acidity, basicity, and nucleophilic/electrophilic character of the molecule. Studies on similar compounds show that substitutions on the quinoline nucleus can significantly alter the compound's chemical behavior, offering pathways for the development of new materials or biologically active molecules (Patel et al., 2011).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c1-13-10-18-15(3)12-21(4,5)24(19(18)11-14(13)2)20(25)23-17-8-6-16(22)7-9-17/h6-12H,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIDYJHAUPPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,2,4,6,7-pentamethylquinoline-1(2H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5654420.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5654421.png)

![1-{[(4-methylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5654457.png)
![4-{[6-(3-methyl-3-phenylpiperidin-1-yl)pyrazin-2-yl]carbonyl}morpholine](/img/structure/B5654464.png)
![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)
![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)
![2-(butylthio)-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B5654494.png)

![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)
![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)
![5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)